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Cat. No.: B1241021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role cytochrome P450 3A4

(CYP3A4) plays in the metabolism of imatinib, a cornerstone in the treatment of various

cancers, to its primary active metabolite, N-desmethyl imatinib (CGP74588). Understanding

this metabolic pathway is paramount for predicting drug-drug interactions, optimizing

therapeutic efficacy, and ensuring patient safety.

Introduction: Imatinib Metabolism and the
Significance of N-Desmethyl Imatinib
Imatinib, a potent tyrosine kinase inhibitor, undergoes extensive hepatic metabolism following

oral administration. The primary route of biotransformation is the N-demethylation of the

piperazine ring, leading to the formation of N-desmethyl imatinib.[1][2] This metabolite is not

an inactive byproduct; it exhibits in vitro potency comparable to the parent drug, imatinib, and

contributes to the overall therapeutic effect.[3][4] The systemic exposure to N-desmethyl
imatinib is approximately 15% of the area under the curve (AUC) for imatinib.[4]

In vitro studies have unequivocally identified CYP3A4 as the principal enzyme responsible for

this metabolic conversion.[4][5][6] However, emerging research indicates a more complex

interplay of enzymes, with CYP2C8 also contributing significantly to N-desmethyl imatinib
formation, particularly under conditions of CYP3A4 inhibition or saturation.[1][7][8] Other
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cytochrome P450 isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, play a

minor role in imatinib metabolism.[3][5][6]

Quantitative Analysis of Enzyme Kinetics
The affinity and efficiency of CYP3A4 and other enzymes in metabolizing imatinib have been

quantified through various in vitro studies. The following tables summarize the key kinetic

parameters.

Table 1: Michaelis-Menten Constants (Km) for Imatinib N-demethylation

Enzyme Km (μM) Source

CYP3A4 44 [1]

CYP2C8 1.4 [1]

CYP3A5 43 [1]

Km represents the substrate concentration at which the reaction rate is half of the maximum

velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value

signifies a higher affinity.

Table 2: Inhibition Constants (Ki) for Imatinib and N-Desmethyl Imatinib
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Inhibitor Enzyme Ki (μM)
Type of
Inhibition

Source

Imatinib CYP3A4/5 8.0 Competitive [2]

N-desmethyl

imatinib
CYP3A4/5 13.7 Competitive [2]

Imatinib CYP2C8 34.7 Competitive [2]

Imatinib

CYP3A4

(Midazolam 1'-

hydroxylation)

23.3 Competitive [2]

N-desmethyl

imatinib

CYP3A4

(Midazolam 1'-

hydroxylation)

18.1 Competitive [2]

Imatinib

CYP2C8

(Amodiaquine N-

deethylation)

8.4 Competitive [2]

N-desmethyl

imatinib

CYP2C8

(Amodiaquine N-

deethylation)

12.8 Competitive [2]

Ki is the inhibition constant, representing the concentration of an inhibitor required to produce

half-maximum inhibition.

Table 3: Time-Dependent Inhibition of CYP3A4 by Imatinib

Parameter Value Source

KI 14.3 µM [2][9]

kinact 0.072 min-1 [2][9]

KI is the inhibitor concentration at half-maximal inactivation rate, and kinact is the maximal rate

of inactivation. These parameters characterize mechanism-based inhibition.
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Signaling Pathways and Metabolic Logic
The metabolic conversion of imatinib to N-desmethyl imatinib is a critical step in its

biotransformation. The following diagram illustrates this primary metabolic pathway and the key

enzymes involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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